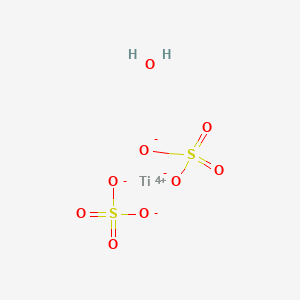
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is also known by the synonym 5H-Cyclopenta[c]pyridine-4-carboxamide, 6,7-dihydro . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Chemical Reactions Analysis
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can occur at various positions on the pyridine ring, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) can be compared with other similar compounds, such as:
5H-Cyclopenta[c]pyridine derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Pyridine carboxamides: These compounds have a pyridine ring with a carboxamide group, but may vary in their additional substituents and ring modifications.
The uniqueness of 5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) lies in its specific structural features and the resulting chemical and biological properties .
Properties
CAS No. |
15626-24-1 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.192 |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-5-11-4-6-2-1-3-7(6)8/h4-5H,1-3H2,(H2,10,12) |
InChI Key |
POXAGSULLQQLDO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C(=CN=C2)C(=O)N |
Synonyms |
5H-2-Pyrindine-4-carboxamide,6,7-dihydro-(8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


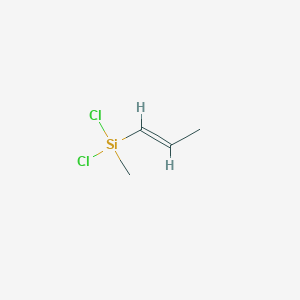
![3-Nitroso-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazol-2-one](/img/structure/B579005.png)
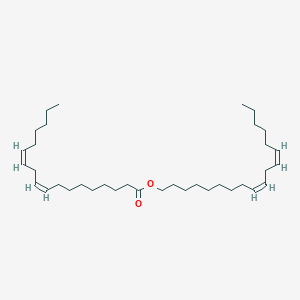
![tetrasodium;2-[[1-[4-[4-[[4-[4-[4-[(2-carboxylato-4-sulfonatophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]phenyl]carbamoylamino]phenyl]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-sulfonatobenzoate](/img/structure/B579010.png)
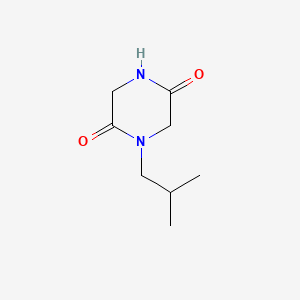
![(1S,2S,3R,6Z,7S,9R,10S)-6-ethylidene-3-hydroxy-11,20-dimethyl-4,21-dioxa-11,20-diazahexacyclo[8.7.3.22,9.01,10.02,7.012,17]docosa-12,14,16-trien-22-one](/img/structure/B579012.png)
![N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline](/img/structure/B579013.png)
![(4aR,5S,8aS)-3,4a,5-trimethyl-6,7,8,8a-tetrahydro-5H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B579015.png)
![2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE](/img/structure/B579016.png)
![2H-Thiazolo[5,4-e]indazole](/img/structure/B579017.png)
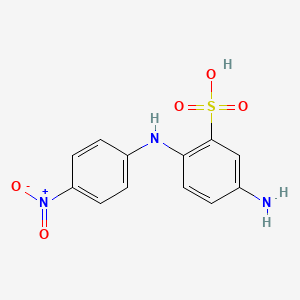
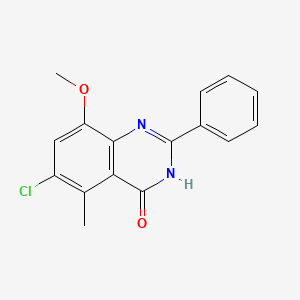
![N-[5-[1,6-Dihydro-2-hydroxy-5-octanoylamino-6-oxo-pyridin-3-ylimino]-1,2,5,6-tetrahydro-2,6-dioxopyridin-3-yl]octanamide](/img/structure/B579023.png)
